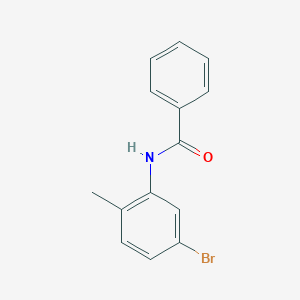

N-(5-bromo-2-methylphenyl)benzamide

Description

N-(5-bromo-2-methylphenyl)benzamide is a benzamide derivative characterized by a benzamide core linked to a substituted phenyl ring bearing a bromo group at position 5 and a methyl group at position 2. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery. The bromo and methyl substituents likely influence its metabolic stability, binding affinity, and cellular permeability, as observed in related benzamide derivatives .

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

N-(5-bromo-2-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12BrNO/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |

InChI Key |

NVUZAFIQGKISPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of benzamide derivatives is highly dependent on the type, position, and combination of substituents. Below is a comparative analysis of N-(5-bromo-2-methylphenyl)benzamide with structurally similar compounds:

Key Observations:

- Halogen Substituents: Bromo and chloro groups enhance tumor targeting and metabolic stability. For example, radioiodinated benzamides with bromo/methoxy substituents (e.g., Compound 6 in ) showed 23.2% ID/g melanoma uptake at 6 hours post-injection, attributed to slow urinary excretion .

- Methyl and Alkyl Groups : The 2-methyl group in this compound may improve lipophilicity and membrane permeability, similar to pentadecyl chains in CTPB, which enhance cellular uptake .

- Heterocyclic Modifications: Thiazole- or azetidinone-containing benzamides (e.g., ) exhibit antimicrobial activity, with MIC values <10 µg/mL against bacterial strains .

Pharmacokinetic and Mechanistic Insights

- Melanoma Uptake: Substituents like methoxy, acetamido, and bromo in benzamides slow metabolic degradation, prolonging tumor retention. For example, Compound 6 () exhibited prolonged uptake due to reduced hepatic metabolism .

- Sigma Receptor Independence: Melanoma uptake of benzamides is mediated by melanin affinity rather than sigma-receptor binding, as shown by differential centrifugation studies .

Q & A

Q. What established synthetic routes are used to prepare N-(5-bromo-2-methylphenyl)benzamide and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Bromination : Introduce bromine at the 5-position of 2-methylaniline derivatives using electrophilic substitution (e.g., NBS in DMF or Br₂ with a Lewis acid catalyst) .

- Amide Coupling : React the brominated intermediate with benzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF) or using coupling agents like EDCI/HOBt in DCM .

- Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation (e.g., 150°C, 20 minutes), which enhances efficiency compared to conventional heating .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl/amide groups (δ 2.3–3.5 ppm). ²D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., benzamide π-π stacking) for structure-activity insights .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 304) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Test HDAC inhibition using fluorogenic substrates (e.g., Ac-H3 peptide cleavage assays) with IC₅₀ calculations .

- Antimicrobial Activity : Perform broth microdilution (MIC assays) against S. aureus or E. coli (96-well plates, 24–48 h incubation) .

- Anti-Amyloid Aggregation : Use Thioflavin T fluorescence to monitor β-amyloid aggregation inhibition (λₑₓ = 440 nm, λₑₘ = 485 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for bromination vs. THF/MeOH for amidation. DMF enhances electrophilic substitution but may require post-reaction purification .

- Catalyst Optimization : Compare Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (e.g., aryl boronic acid derivatives) to install substituents at the 2-methyl position .

- Scale-Up Challenges : Address exothermic reactions (e.g., bromination) using controlled addition rates and cooling. Pilot-scale HPLC (preparative C18 columns) ensures purity .

Q. How should contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Validate potency thresholds (e.g., HDAC inhibition at 10–100 µM) and confirm selectivity via counter-screens (e.g., kinase panels) .

- Structural Analog Comparison : Synthesize derivatives (e.g., 5-chloro or 5-fluoro analogs) to isolate electronic effects on bioactivity .

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with HDAC1 (PDB: 4BKX) or β-amyloid (PDB: 2MVX). Focus on halogen bonding (Br···O) and hydrophobic contacts .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for reactive sites .

Q. What are the challenges in evaluating pharmacokinetic properties for preclinical development?

- Methodological Answer :

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (LC-MS quantification of parent compound) .

- Blood-Brain Barrier Penetration : Perform PAMPA-BBB assays (pH 7.4 donor, pH 7.4 acceptor) to predict passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s) .

- Toxicity Profiling : Screen for hERG inhibition (patch-clamp assays) and cytotoxicity (MTT assay in HEK293 cells) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on HDAC inhibition potency (IC₅₀ = 15 µM vs. 60 µM).

Resolution Steps :

Verify assay conditions (substrate concentration, incubation time) .

Confirm compound purity (>95% via HPLC) and solubility (DMSO stock stability) .

Test against recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) to identify isoform selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.